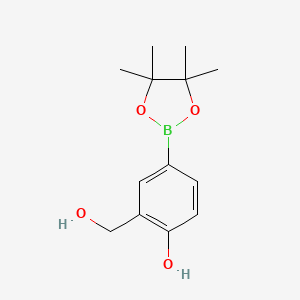

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-(Hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative featuring a hydroxymethyl (–CH₂OH) substituent at the ortho position (C2) and a pinacol-protected boronic acid group at the para position (C4) of the phenol ring. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of organoboron chemistry .

This compound is synthesized via reductive amination or palladium-catalyzed coupling, as evidenced by analogous procedures for related structures .

Properties

IUPAC Name |

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,15-16H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYDTUWOSNZTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization Strategies

Multi-step syntheses often outperform single-pot methods in complex systems:

-

Phenol Protection : Benzyl or tert-butyldimethylsilyl (TBS) groups shield the phenolic -OH during subsequent reactions .

-

Boronate Installation : Miyaura borylation with bis(pinacolato)diboron (BPin) and Pd(dppf)Cl in dioxane at 80°C .

-

Hydroxymethylation : Vilsmeier-Haack formylation followed by NaBH reduction introduces the -CHOH group .

-

Deprotection : Hydrogenolysis (H, Pd/C) or fluoride-mediated (TBAF) cleavage restores the phenol .

Critical Considerations :

-

Ortho-Directing Effects : The phenolic -OH group directs electrophilic substitution to the ortho position, favoring hydroxymethyl placement .

-

Boronate Stability : Acidic workup conditions (pH < 5) risk hydrolyzing the dioxaborolane ring, necessitating neutral or mildly basic quenches .

Alternative Pathways: Carbamate Activation

Activating the hydroxymethyl group as a p-nitrophenyl carbonate (e.g., using 4-nitrophenyl chloroformate) facilitates nucleophilic displacement. In DCM with triethylamine, this method achieves 80% yield for related compounds . Subsequent reaction with potassium phthalimide introduces protected amines, though adaptation to phenolic systems requires careful pH control to avoid deprotonation side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 2-carboxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Reduction: 2-(hydroxymethyl)cyclohexanol.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Biological Activity

The compound 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , also known as (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS No. 302348-51-2), is a phenolic derivative with potential biological applications. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- Melting Point : 74-80 °C

- Boiling Point : 353.3 °C (predicted)

The biological activity of this compound is primarily attributed to its boron-containing structure, which can interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular processes through mechanisms such as:

- Inhibition of glycosidases and proteases.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Some studies have demonstrated that similar boron-containing compounds possess antimicrobial properties against various pathogens. For instance:

- Compounds with a similar structure showed activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4–8 µg/mL .

Anticancer Properties

The potential anticancer effects of the compound have been explored through various in vitro studies:

- In one study, derivatives of phenolic boron compounds exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The selectivity index suggests a promising therapeutic window for further development .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in several reports:

- It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Case Studies

- Cytotoxicity Study :

- Antimicrobial Efficacy :

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronate esters:

Reactivity and Physicochemical Properties

Electron Effects :

- The hydroxymethyl group (–CH₂OH) in the target compound is electron-donating, increasing the electron density of the aromatic ring compared to chloro (–Cl) or ethynyl (–C≡CH) substituents. This may accelerate electrophilic substitution but reduce boronate ester Lewis acidity .

- Methoxy (–OCH₃) derivatives exhibit greater stability in oxidative conditions due to resonance donation, whereas hydroxymethyl derivatives are more prone to oxidation .

- Solubility: – Hydroxymethyl and methoxy groups enhance aqueous solubility compared to non-polar ethynyl or chloro analogs. For example, the target compound is likely more soluble in polar solvents than 4-ethynylphenylboronic acid pinacol ester .

Synthetic Utility : – The hydroxymethyl group requires protection (e.g., acetylation) during Suzuki couplings to prevent side reactions, unlike methoxy or chloro derivatives . – Ethynyl-substituted boronates enable click chemistry, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodology :

- Step 1 : Start with 4-bromo-2-(hydroxymethyl)phenol. React with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane at 80–100°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm boron incorporation via ¹¹B NMR (δ ~30 ppm) .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxymethyl group (δ ~4.6 ppm for –CH₂OH; δ ~3.8 ppm after derivatization). Pinacol methyl groups appear as singlets (δ 1.2–1.4 ppm) .

- ¹¹B NMR : Confirm boronic ester formation (sharp singlet at δ ~30 ppm) .

- IR Spectroscopy : Detect –OH (broad ~3300 cm⁻¹) and B–O (1350–1250 cm⁻¹) stretches .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 248.13 (C₁₄H₂₁BO₃) .

Q. What purification techniques are recommended post-synthesis?

- Options :

- Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1 gradient) .

- Recrystallization : From ethanol/water (1:3) at 0–4°C to minimize boronic ester hydrolysis .

- Purity Validation : HPLC (C18 column, acetonitrile/water, 90:10) with retention time ~8.2 min .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized using this boronic ester?

- Experimental Design :

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, and Buchwald-Hartwig catalysts for aryl chloride coupling .

- Solvent/Base Optimization : Test DMF/H₂O, THF, or toluene with K₂CO₃, Cs₂CO₃, or NaOAc.

- Table :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | DMF/H₂O | Cs₂CO₃ | 92 |

| Pd(PPh₃)₄ | THF | K₂CO₃ | 78 |

| PdCl₂(dppf) | Toluene | NaOAc | 65 |

- Reference : High yields (>90%) require ligand-assisted Pd systems and polar aprotic solvents .

Q. How to address stability issues during storage or reaction conditions?

- Stability Challenges : Hydrolysis of the boronic ester in protic solvents or humid environments.

- Mitigation Strategies :

- Storage : Under argon at 0–6°C in amber glass to prevent photodegradation .

- Reaction Handling : Use anhydrous solvents (e.g., THF over DMF) and molecular sieves to scavenge moisture .

- Degradation Analysis : Monitor via ¹¹B NMR; hydrolysis yields boronic acid (δ ~28 ppm, broad) .

Q. How to resolve contradictory data in cross-coupling yields with electron-deficient partners?

- Case Study : Low yields (<40%) with nitro-substituted aryl halides.

- Troubleshooting :

- Mechanistic Insight : Electron-deficient substrates may require stronger bases (e.g., K₃PO₄) to activate Pd centers .

- DOE Approach : Vary catalyst loading (1–5 mol%), temperature (60–110°C), and ligand ratios (1:1 to 1:3 Pd:ligand) .

- Advanced Characterization : Use X-ray crystallography (e.g., ) to confirm steric hindrance from the hydroxymethyl group .

Q. What are its applications in materials science beyond pharmaceuticals?

- Examples :

- OLEDs : As a hole-transport layer precursor due to electron-rich boronic ester .

- Polymer Synthesis : Incorporate into conjugated polymers via Sonogashira coupling (e.g., with ethynyl monomers in ) .

- Performance Metrics : Polymers show λₑₘ ~450 nm (blue emission) with quantum yield Φ = 0.65 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.